Kinetic Inertness: Aqua Ion Water Exchange Rates of Iridium(3+) vs. Its Congeners
The kinetic inertness of the Iridium(3+) aqua ion is extreme and quantifiably different from its lighter Group 9 analogs. The rate constant for water exchange on [Ir(H₂O)₆]³⁺ is 1.1 × 10⁻¹⁰ s⁻¹ at 298 K, corresponding to a ligand residence time of approximately 300 years [1]. In contrast, water exchange on [Rh(H₂O)₆]³⁺ is significantly faster (t₁/₂ ≈ 10⁻⁶ s), a difference of over 16 orders of magnitude [2]. This extreme inertness dictates that synthesis of Ir(III) complexes often requires harsh conditions or non-aqueous routes not needed for Rh(III) or Co(III) analogs.
| Evidence Dimension | Water exchange rate constant (k₁²⁹⁸) |
|---|---|
| Target Compound Data | 1.1 × 10⁻¹⁰ s⁻¹ (Ir³⁺) |
| Comparator Or Baseline | ~10⁶ s⁻¹ (Rh³⁺) |
| Quantified Difference | ~16 orders of magnitude slower for Ir³⁺ |
| Conditions | Aqueous solution, 298 K, [Ir(H₂O)₆]³⁺ and [Rh(H₂O)₆]³⁺ |
Why This Matters
This dictates fundamentally different synthetic strategies and complex stabilities, making Ir(3+) the only choice when a substitution-inert, long-lived metal center is required.
- [1] Cusanelli, A.; Frey, U.; Richens, D. T.; Merbach, A. E. The Slowest Water Exchange at a Homoleptic Mononuclear Metal Center: Variable-Temperature and Variable-Pressure ¹⁷O NMR Study on [Ir(H₂O)₆]³⁺. J. Am. Chem. Soc. 1996, 118, 5265–5271. View Source
- [2] Helm, L.; Merbach, A. E. Water Exchange on Metal Ions: Experiments and Simulations. Coord. Chem. Rev. 1999, 187, 151–181. View Source
